molecular formula C18H15Cl2N3O2S B15284671 2-[2-(2,5-dichloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide

2-[2-(2,5-dichloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B15284671
M. Wt: 408.3 g/mol
InChI Key: MBQUWMBXKLBVIR-UHFFFAOYSA-N
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Description

2-[2-(2,5-dichloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 2-[2-(2,5-dichloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of 2,5-dichloroaniline with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile and catalysts like palladium on carbon.

Scientific Research Applications

2-[2-(2,5-dichloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antibacterial, antifungal, and antiviral activities.

    Medicine: It has shown promise in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2,5-dichloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of pathogens. This inhibition disrupts the normal functioning of these pathogens, leading to their death or reduced activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H15Cl2N3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

2-[2-(2,5-dichlorophenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H15Cl2N3O2S/c1-10-2-5-12(6-3-10)21-16(24)9-15-17(25)23-18(26-15)22-14-8-11(19)4-7-13(14)20/h2-8,15H,9H2,1H3,(H,21,24)(H,22,23,25)

InChI Key

MBQUWMBXKLBVIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=C(C=CC(=C3)Cl)Cl)S2

Origin of Product

United States

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